2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide
CAS No.: 445005-98-1
Cat. No.: VC21477275
Molecular Formula: C17H16INO4
Molecular Weight: 425.22g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 445005-98-1 |
---|---|
Molecular Formula | C17H16INO4 |
Molecular Weight | 425.22g/mol |
IUPAC Name | 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide |
Standard InChI | InChI=1S/C17H16INO4/c1-11-3-5-13(6-4-11)19-16(21)10-23-17-14(18)7-12(9-20)8-15(17)22-2/h3-9H,10H2,1-2H3,(H,19,21) |
Standard InChI Key | YECMTRMDGTZJMY-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2I)C=O)OC |
Canonical SMILES | CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2I)C=O)OC |
Introduction
Chemical Identity and Classification
2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide is a synthetic organic compound characterized by a complex structure featuring multiple functional groups. It belongs to the class of acetamide derivatives with several substituted aromatic rings. This compound has been primarily investigated for research applications, particularly in medicinal chemistry.
Identification Parameters
The compound is uniquely identified by the following parameters:
Parameter | Value |
---|---|
CAS Number | 445005-98-1 |
Molecular Formula | C17H16INO4 |
Molecular Weight | 425.22 g/mol |
IUPAC Name | 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide |
InChI | InChI=1S/C17H16INO4/c1-11-3-5-13(6-4-11)19-16(21)10-23-17-14(18)7-12(9-20)8-15(17)22-2/h3-9H,10H2,1-2H3,(H,19,21) |
InChI Key | YECMTRMDGTZJMY-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2I)C=O)OC |
These identifiers serve as the compound's unique fingerprint in chemical databases and literature, enabling consistent identification across various research platforms .
Physical and Chemical Properties
Understanding the physical and chemical properties of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide is essential for its handling, storage, and application in research settings.
Chemical Reactivity
The chemical reactivity of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide is governed by its multiple functional groups:
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The aldehyde group (formyl) is highly reactive and can participate in various condensation reactions
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The iodo substituent provides a site for metal-catalyzed coupling reactions
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The methoxy group contributes to the electron density of the aromatic ring
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The acetamide linkage offers hydrogen bonding capabilities and potential for further derivatization
This combination of functional groups creates a versatile scaffold for chemical transformations, making it valuable in organic synthesis.
Structural Characteristics
The structure of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide comprises several key components that contribute to its chemical behavior and potential applications.
Structural Components
The compound can be dissected into the following structural components:
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A 4-methylphenyl group attached to the nitrogen of the acetamide
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An acetamide linkage (-NHCOCH2-)
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A phenoxy connection (-O-)
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A tri-substituted aromatic ring bearing:
Structural Features and Implications
The compound's structure presents several interesting features:
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The presence of the iodo substituent creates an electron-deficient site on the aromatic ring, potentially enhancing reactivity toward nucleophiles
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The formyl group provides a reactive center for condensation reactions and can serve as a handle for further functionalization
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The methoxy group contributes electron density to the aromatic ring through resonance effects
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The acetamide linkage can participate in hydrogen bonding interactions, potentially important for biological activity
These structural features collectively determine the compound's chemical behavior and potential applications in medicinal chemistry.
Structure-Activity Relationships
Understanding how structural modifications affect the properties and activity of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide is crucial for its rational application in research.
Impact of Key Functional Groups
Functional Group | Position | Contribution to Properties |
---|---|---|
Formyl (-CHO) | Position 4 on phenoxy ring | Provides reactive site for condensation reactions; potential hydrogen bond acceptor |
Iodo (-I) | Position 2 on phenoxy ring | Introduces steric bulk; potential site for metal-catalyzed coupling; increases lipophilicity |
Methoxy (-OCH3) | Position 6 on phenoxy ring | Affects electron density distribution; potential hydrogen bond acceptor |
Acetamide (-NHCOCH2-) | Linking group | Provides hydrogen bond donor/acceptor capabilities; contributes to potential biological recognition |
Methyl (-CH3) | Position 4 on aniline ring | Increases lipophilicity; affects electron density of the aromatic ring |
These structure-activity relationships can guide further modifications to optimize desired properties.
Comparison with Structural Analogs
Examining structural analogs provides valuable insights into the unique properties and potential applications of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide.
Related Compounds
Several related compounds have been identified in the literature:
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2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide (CAS: 553631-81-5):
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2-(4-formyl-2-methoxyphenoxy)-N-phenylacetamide (CAS: 31438-73-0):
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2-(4-formyl-2-methoxyphenoxy)acetamide (CAS: 186685-89-2):
Comparative Analysis
The following table compares key properties of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide with its structural analogs:
Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
---|---|---|---|
2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide | C17H16INO4 | 425.22 g/mol | Reference compound |
2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide | C17H16INO4 | 425.22 g/mol | Methyl group at position 3 instead of 4 on phenyl ring |
2-(4-formyl-2-methoxyphenoxy)-N-phenylacetamide | C16H15NO4 | 285.29 g/mol | No iodo substituent; no methyl group on phenyl ring |
2-(4-formyl-2-methoxyphenoxy)acetamide | C10H11NO4 | 209.20 g/mol | No iodo substituent; primary amide instead of N-phenyl amide |
These structural variations likely lead to differences in physical properties, chemical reactivity, and potential biological activities .
Research Status and Future Directions
Current research on 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide remains in early stages, with considerable potential for further investigation.
Current Research Status
The compound is primarily available for research purposes, with limited published studies on its specific properties and applications. It appears in chemical databases and supplier catalogs, suggesting interest in its potential utility as a chemical building block or pharmacological agent .
Future Research Directions
Several promising research directions emerge from the compound's unique structure:
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Development of efficient and scalable synthetic routes
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Investigation of its reactivity profile, particularly focusing on the formyl and iodo functional groups
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Exploration of potential biological activities through systematic screening
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Structure-activity relationship studies through the synthesis and evaluation of derivatives
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Potential applications in catalysis, material science, or as a synthetic intermediate
These research avenues could significantly enhance our understanding of this compound and expand its practical applications.
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